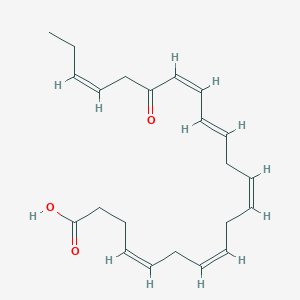

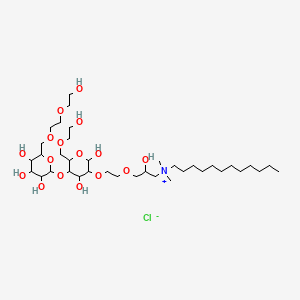

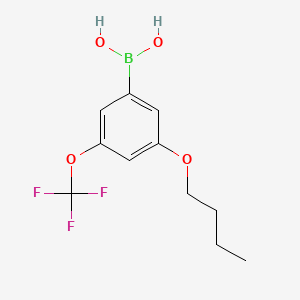

![molecular formula C24H22FNO B594093 [1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1427325-95-8](/img/structure/B594093.png)

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone

説明

AM2201 N-(4-フルオロペンチル) 異性体は、強力な合成カンナビノイドである AM2201 の誘導体です。 これは、それぞれ 1.0 ナノモルおよび 2.6 ナノモルの結合親和性を持つ、中心カンナビノイド受容体 1 と末梢カンナビノイド受容体 2 に対する高い親和性で知られています 。 この化合物は、主に研究および法医学目的で使用され、人や動物の治療用には適していません 。

科学的研究の応用

AM2201 N-(4-fluoropentyl) isomer has several scientific research applications, including:

Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.

Biology: The compound is used in biological studies to understand the interaction of synthetic cannabinoids with cannabinoid receptors.

Medicine: Research involving this compound helps in understanding the pharmacological effects of synthetic cannabinoids, which can contribute to the development of new therapeutic agents.

Industry: It is used in forensic toxicology to detect and analyze synthetic cannabinoids in biological samples.

作用機序

AM2201 N-(4-フルオロペンチル) 異性体の作用機序には、カンナビノイド受容体との相互作用が含まれます。 この化合物は、中心カンナビノイド受容体 1 と末梢カンナビノイド受容体 2 に結合し、これらの受容体の活性化につながります。 この活性化は、細胞内シグナル伝達経路の連鎖反応を引き起こし、さまざまな生理学的効果をもたらします。 これらの効果に関与する正確な分子標的と経路はまだ調査中です 。

類似の化合物との比較

AM2201 N-(4-フルオロペンチル) 異性体は、次のような他の合成カンナビノイドと類似しています。

AM2201 N-(2-フルオロペンチル) 異性体: この化合物は、ペンチル鎖の 4 位ではなく 2 位にフッ素を持つという構造的な違いがあります.

AM2201 N-(3-フルオロペンチル) 異性体: この化合物は、ペンチル鎖の 3 位にフッ素を持っています.

AM2201 N-(4-フルオロペンチル) 異性体の独自性は、その特定の結合親和性とフッ素原子の位置にあります。これらは、その薬理学的特性とカンナビノイド受容体との相互作用に影響を与える可能性があります 。

生化学分析

Biochemical Properties

The AM2201 N-(4-fluoropentyl) isomer interacts with the central CB1 and peripheral CB2 receptors .

Cellular Effects

The effects of the AM2201 N-(4-fluoropentyl) isomer on various types of cells and cellular processes are not well characterized. Given its interaction with CB1 and CB2 receptors, it is likely that it influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to bind to CB1 and CB2 receptors, but the specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are not well characterized .

Temporal Effects in Laboratory Settings

The changes in the effects of the AM2201 N-(4-fluoropentyl) isomer over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, have not been characterized .

Dosage Effects in Animal Models

The effects of the AM2201 N-(4-fluoropentyl) isomer at different dosages in animal models, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, have not been characterized .

Metabolic Pathways

The metabolic pathways that the AM2201 N-(4-fluoropentyl) isomer is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, have not been characterized .

Transport and Distribution

The transport and distribution of the AM2201 N-(4-fluoropentyl) isomer within cells and tissues, including any transporters or binding proteins that it interacts with, and any effects on its localization or accumulation, have not been characterized .

Subcellular Localization

The subcellular localization of the AM2201 N-(4-fluoropentyl) isomer and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, have not been characterized .

準備方法

AM2201 N-(4-フルオロペンチル) 異性体の合成には、いくつかのステップが含まれます。 主要な合成経路には、以下のステップが含まれます。

出発物質: 合成は、1-(4-フルオロペンチル)-1H-インドール-3-カルボン酸の調製から始まります。

化学反応の分析

AM2201 N-(4-フルオロペンチル) 異性体は、次のようなさまざまな化学反応を受けます。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、酸化反応を受けます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。

科学研究への応用

AM2201 N-(4-フルオロペンチル) 異性体は、次のような科学研究でいくつかの応用があります。

化学: これは、合成カンナビノイドの識別と定量化のための分析化学における基準物質として使用されます。

生物学: この化合物は、合成カンナビノイドとカンナビノイド受容体との相互作用を理解するための生物学的研究で使用されています。

医学: この化合物を用いた研究は、合成カンナビノイドの薬理学的効果を理解するのに役立ち、新しい治療薬の開発に貢献する可能性があります。

類似化合物との比較

AM2201 N-(4-fluoropentyl) isomer is similar to other synthetic cannabinoids, such as:

AM2201 N-(2-fluoropentyl) isomer: This compound differs structurally by having fluorine at the 2 position rather than the 4 position of the pentyl chain.

AM2201 N-(3-fluoropentyl) isomer: This compound has fluorine at the 3 position of the pentyl chain.

The uniqueness of AM2201 N-(4-fluoropentyl) isomer lies in its specific binding affinities and the position of the fluorine atom, which can influence its pharmacological properties and interactions with cannabinoid receptors .

特性

IUPAC Name |

[1-(4-fluoropentyl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FNO/c1-17(25)8-7-15-26-16-22(20-12-4-5-14-23(20)26)24(27)21-13-6-10-18-9-2-3-11-19(18)21/h2-6,9-14,16-17H,7-8,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFOQHRRYZIBSNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017313 | |

| Record name | AM2201 N-(4-fluoropentyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427325-95-8 | |

| Record name | AM-2201 N-(4-fluoropentyl) isomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1427325958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AM2201 N-(4-fluoropentyl) isomer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AM-2201 N-(4-FLUOROPENTYL) ISOMER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789F64K5PR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

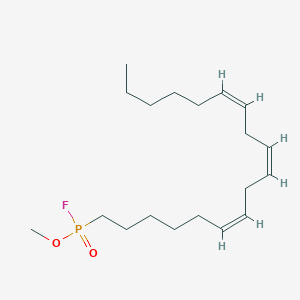

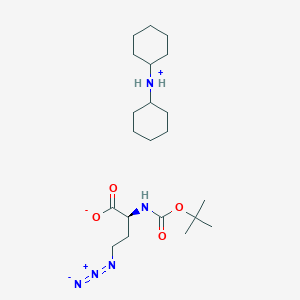

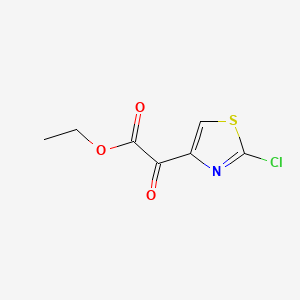

![5-((1H-1,2,4-Triazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B594014.png)

![Ethanone, 1-(4-aminobicyclo[2.2.2]oct-1-yl)- (9CI)](/img/no-structure.png)

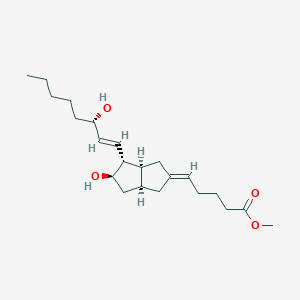

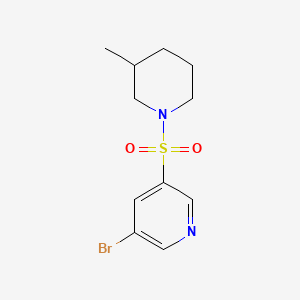

![7-(Dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B594031.png)